molecular formula C14H15N3O3 B6983287 3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole

3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B6983287
M. Wt: 273.29 g/mol
InChI Key: VRPCEXJYVLQWMZ-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both oxadiazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the methoxymethyl and phenyl groups can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-14(13-15-12(9-18-2)17-19-13)8-11(16-20-14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPCEXJYVLQWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Formation of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxymethyl group can yield a formyl or carboxyl derivative, while reduction of the oxadiazole ring can produce a dihydro derivative.

Scientific Research Applications

    Medicinal Chemistry: Due to its heterocyclic structure, it may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme interactions or receptor binding.

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The methoxymethyl and phenyl groups can influence its binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(methoxymethyl)-5-(5-methyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole: Similar structure but lacks the phenyl group.

    5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole: Similar structure but lacks the methoxymethyl group.

Uniqueness

The presence of both the methoxymethyl and phenyl groups in 3-(methoxymethyl)-5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazole makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications.

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